molecular formula C13H8ClF4N3O B1659402 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 648859-83-0

2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B1659402
CAS No.: 648859-83-0
M. Wt: 333.67 g/mol
InChI Key: HOUVROVIYDHMMD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative characterized by a trifluoromethyl group at the 4-position, a chlorine substituent at the 2-position, and a 4-fluoro-2-methylphenylamine moiety at the 5-carboxamide position. Its synthesis likely involves cyclocondensation or coupling reactions, as inferred from analogous pyrimidine carboxamide syntheses (e.g., acid-catalyzed cyclocondensation of thiourea and substituted aldehydes) .

Properties

IUPAC Name

2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4N3O/c1-6-4-7(15)2-3-9(6)20-11(22)8-5-19-12(14)21-10(8)13(16,17)18/h2-5H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVROVIYDHMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381654
Record name 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648859-83-0
Record name 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichloro-5-(Trifluoromethyl)Pyrimidine (5-TFP)

The preparation of 5-TFP follows a two-step protocol optimized for industrial scalability:

Step 1: Trifluoromethylation of Uracil
Uracil undergoes radical trifluoromethylation using sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in aqueous medium:

$$
\text{Uracil} + \text{CF₃SO₂Na} \xrightarrow[\text{H₂O, 40–100°C}]{\text{TBHP, FeSO₄}} \text{5-Trifluoromethyluracil (5-TFU)}
$$

Key Parameters

  • Reagent purity : Commercial CF₃SO₂Na (50–70%) is pre-treated via ethyl acetate slurry to remove sodium sulfite impurities.
  • Temperature control : Maintaining 60–80°C during TBHP addition prevents overoxidation.
  • Isolation : 5-TFU is extracted with 2-methyltetrahydrofuran (2-MeTHF) and isolated in 68–72% yield.

Step 2: Dichlorination with Phosphoryl Chloride
5-TFU is treated with POCl₃ and H₃PO₄ under reflux to install chlorines at positions 2 and 4:

$$
\text{5-TFU} + \text{POCl₃} \xrightarrow[\text{110–120°C}]{\text{H₃PO₄}} \text{5-TFP} \quad (\text{Yield: 85–90%})
$$

Reaction Monitoring

  • 19F NMR : Trifluoromethyl signal shifts from δ -62.5 ppm (5-TFU) to -61.8 ppm (5-TFP).
  • HPLC Purity : ≥98% after distillation under reduced pressure (bp 92–94°C at 15 mmHg).

Carboxamide Formation via Ester Aminolysis

The methyl ester intermediate (Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate) undergoes aminolysis with 4-fluoro-2-methylaniline under nucleophilic acyl substitution conditions:

Reaction Scheme
$$
\begin{array}{ccc}
\text{O} & & \
|| & & \
\text{C-OCH₃} & + & \text{H₂N} \
& \underset{\text{DMAP, TEA}}{\overset{\text{MeCN, 80°C}}{\longrightarrow}} & \text{C-NH} \
\end{array}
$$

Optimized Conditions

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 10 mol%) accelerates the reaction by stabilizing the tetrahedral intermediate.
  • Base : Triethylamine (TEA, 2 eq.) neutralizes HCl byproduct.
  • Solvent : Acetonitrile provides optimal polarity for both ester and amine solubility.

Yield and Purity

  • Isolated Yield : 78–82% after silica gel chromatography (hexane/EtOAc 4:1).
  • Purity Data :
Parameter Value Method
HPLC Purity 99.2% C18, MeOH/H₂O
Melting Point 134–136°C DSC
HRMS (m/z) 362.0421 [M+H]⁺ ESI-QTOF

Alternative Synthetic Routes and Comparative Analysis

Direct Chlorination-Carboxamide Coupling

A one-pot approach combines 5-TFP with pre-formed 4-fluoro-2-methylphenyl isocyanate under Pd catalysis:

$$
\text{5-TFP} + \text{O=C=N} \xrightarrow[\text{100°C}]{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} \quad (\text{Yield: 65%})
$$

Advantages

  • Avoids isolation of ester intermediate.
  • Turnover Number (TON) : 420 (Pd catalyst).

Limitations

  • Requires anhydrous conditions and glovebox handling.
  • Lower yield compared to stepwise method.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrimidine core on Wang resin enables automated synthesis:

  • Resin Functionalization :
    • Wang resin (1.0 mmol/g) reacted with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride.
  • Amine Coupling :
    • 4-Fluoro-2-methylaniline (5 eq.) in DMF with HOBt/DIC.
  • Cleavage :
    • TFA/CH₂Cl₂ (1:4) liberates product in 92% purity (LCMS).

Applications

  • Suitable for parallel synthesis of analogs.
  • Throughput : 96 compounds/week.

Industrial-Scale Process Considerations

Cost Analysis of Key Reagents

Reagent Cost ($/kg) Source
CF₃SO₂Na 320 TCI America
4-Fluoro-2-methylaniline 280 Sigma-Aldrich
POCl₃ 12 VWR

Waste Stream Management

  • POCl₃ Quenching : Controlled hydrolysis with ice-cold NaOH generates Na₃PO₄ (fertilizer-grade).
  • Solvent Recovery : MeCN and 2-MeTHF are distilled and reused (≥95% recovery).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties. It has been studied for its potential as an inhibitor of the sodium channel NaV1.8, which is implicated in pain pathways. Inhibition of this channel can lead to analgesic effects, making it a candidate for pain management therapies .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrimidine ring and substituents can enhance anti-inflammatory effects, making it a valuable lead compound for developing new anti-inflammatory drugs .

Synthesis of New Derivatives

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various substitutions that can lead to the development of novel compounds with enhanced biological activities. For instance, derivatives modified at the nitrogen or carbon positions have shown varied biological profiles, including antibacterial and antifungal activities .

Case Studies

StudyObjectiveFindings
Study on NaV1.8 Inhibition Evaluate the efficacy of the compound as a NaV1.8 inhibitorDemonstrated significant inhibition of NaV1.8 currents, suggesting potential use in pain relief therapies .
Anti-inflammatory SAR Analysis Investigate the anti-inflammatory properties of pyrimidine derivativesIdentified key structural modifications that enhance anti-inflammatory activity; this compound was part of the lead series .
Synthesis of Novel Antimicrobials Develop new antimicrobial agents based on pyrimidine structureSeveral derivatives exhibited promising antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, methyl, and trifluoromethyl groups can influence its binding affinity and selectivity. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group : The presence of CF₃ at the pyrimidine 4-position enhances lipophilicity and metabolic stability, as seen in PDE4 inhibitors . This group is absent in thioxo derivatives (e.g., ), which instead prioritize sulfur-based modifications for antimicrobial activity .

Carboxamide Substituents : The 4-fluoro-2-methylphenyl group in the target compound contrasts with sulfamoylphenyl ethyl () or pyridinyl () moieties. These variations influence target selectivity; for example, sulfamoyl groups may enhance binding to sulfa drug targets .

Synthesis Routes : The target compound’s synthesis may involve intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS 51336-95-9) , whereas thioxo derivatives require cyclocondensation with thiourea .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₃H₁₀ClF₄N₃O) has a molecular weight of ~335.7 g/mol, comparable to derivatives in (C₁₉H₁₈FN₃O₂S; 371.4 g/mol) .

Biological Activity

2-Chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound is characterized by the following structural features:

  • A pyrimidine core
  • A 5-carboxamide functional group
  • Substituents including chloro , fluoro , and trifluoromethyl groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity and modulate the biological response.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds in this class have shown efficacy in inhibiting tumor cell proliferation. For instance, related pyrimidine derivatives demonstrated significant inhibitory effects on various cancer cell lines, such as MDA-MB-231 (a breast cancer line) with IC50 values ranging from 0.1 to 0.5 µM .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammation .

Anticancer Activity

A study investigated the effects of pyrimidine derivatives on cancer cells. The compound exhibited a selective inhibition profile, showing a 20-fold greater effect on cancerous cells compared to non-cancerous cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Interaction Studies

In vitro studies have shown that similar compounds can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The inhibition of MMP-2 and MMP-9 was observed, suggesting potential applications in preventing tumor spread .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that related compounds possess favorable profiles:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg, indicating moderate clearance which may require dosing adjustments for optimal therapeutic effects .

Data Summary Table

PropertyValue
Molecular Weight295.7 g/mol
SolubilitySoluble in DMSO
IC50 (Cancer Cells)0.1 - 0.5 µM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound's activity is highly dependent on the pyrimidine core and its substituents. The 5-carboxamide group is critical for binding, as its removal or positional shift (e.g., to the 6-position) abolishes activity . The 2-chloro and 4-trifluoromethyl groups enhance potency, with the latter contributing to electron-withdrawing effects that stabilize interactions with target proteins. Structural analogs replacing the trifluoromethyl group with methyl, ethyl, or chlorine retain activity, but substitutions at the 2-position (e.g., methyl, fluorine) require careful optimization to avoid activity loss .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Pyrimidine core formation : Use of 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as an intermediate for functionalization at the 5-position .
  • Carboxamide introduction : Coupling activated pyrimidine-5-carboxylic acid derivatives with substituted anilines under standard peptide coupling conditions (e.g., EDC/HOBt) .
  • Regioselective chlorination : Selective introduction of the 2-chloro group using POCl₃ or PCl₅ under controlled temperatures (40–60°C) .

Q. How is the compound’s purity and structural integrity validated?

Use a combination of analytical techniques:

  • HPLC-MS : For purity assessment and detection of byproducts.
  • Single-crystal X-ray diffraction : To confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidine-amine conformation) .
  • NMR spectroscopy : To verify substituent positions, particularly distinguishing between trifluoromethyl and chloro groups .

Advanced Research Questions

Q. How do conformational changes in the pyrimidine ring impact target binding?

X-ray crystallography reveals that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) influence binding pocket compatibility. For instance, the near-coplanarity of the (2-fluorophenyl)amino group with the pyrimidine ring enhances π-π stacking with hydrophobic residues in kinases or transcription factors . Molecular dynamics simulations can model how deviations >10° reduce binding affinity due to steric clashes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies often arise from off-target effects or assay variability. Mitigation approaches include:

  • Orthogonal assays : Validate cell-based NF-κB/AP-1 inhibition (e.g., luciferase reporter assays) with biophysical methods like surface plasmon resonance (SPR) to confirm direct target engagement .
  • Crystallographic overlay analysis : Compare active and inactive analogs (e.g., 2-methyl vs. 2-chloro derivatives) to identify critical binding interactions .

Q. How can metabolic stability be improved without compromising potency?

  • Lipinski’s Rule compliance : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Caco-2 permeability screening : Prioritize analogs with Papp >1 × 10⁻⁶ cm/s for oral bioavailability. For example, the 2-methyl analog (compound 81) showed improved permeability over the parent compound .
  • Pro-drug approaches : Mask the carboxamide as an ester to enhance absorption, with enzymatic hydrolysis regenerating the active form in vivo .

Q. What in vivo models are suitable for evaluating efficacy?

  • Xenograft models : Use ALK-positive or NF-κB/AP-1-driven tumors in rodents to assess tumor growth inhibition. For example, LDK378 (a related pyrimidine inhibitor) demonstrated efficacy in ALK-driven models at 10–30 mg/kg doses .
  • Microdose pharmacokinetics : Human microdose studies (e.g., 100 μg) with AMS detection can predict clinical pharmacokinetics, addressing interspecies variability .

Methodological Considerations

Q. How are weak intermolecular interactions in the crystal lattice characterized?

Weak C–H⋯O and C–H⋯π interactions stabilize the solid-state structure. These are quantified via:

  • Hydrogen bond metrics : Bond lengths (2.2–2.5 Å) and angles (145–160°) from X-ray data .
  • Hirshfeld surface analysis : To map intermolecular contact contributions (e.g., 15% from H⋯F interactions in fluorinated analogs) .

Q. What computational tools aid in designing analogs with improved selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in NF-κB or ALK active sites.
  • Free-energy perturbation (FEP) : Quantify energy changes upon substituent modification (e.g., trifluoromethyl to methyl) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-fluoro-2-methylphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

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